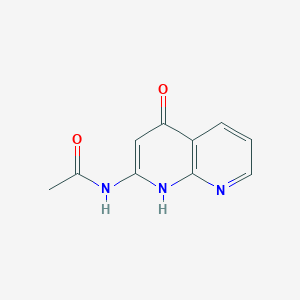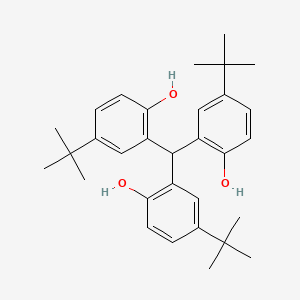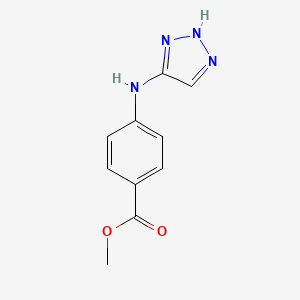
methyl 4-(2H-triazol-4-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2H-triazol-4-ylamino)benzoate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2H-triazol-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with triazole derivatives under specific conditions. One common method includes the use of methylating agents to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2H-triazol-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzoate moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2H-triazol-4-ylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to the bioactivity of the triazole ring.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-(2H-triazol-4-ylamino)benzoate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-triazol-1-ylamino)benzoate
- Methyl 4-(3H-triazol-3-ylamino)benzoate
- Ethyl 4-(2H-triazol-4-ylamino)benzoate
Uniqueness
Methyl 4-(2H-triazol-4-ylamino)benzoate is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable candidate for targeted applications in medicinal and industrial chemistry.
Properties
CAS No. |
76109-78-9 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-(2H-triazol-4-ylamino)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)7-2-4-8(5-3-7)12-9-6-11-14-13-9/h2-6H,1H3,(H2,11,12,13,14) |
InChI Key |
BSSSIWCHRKWLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


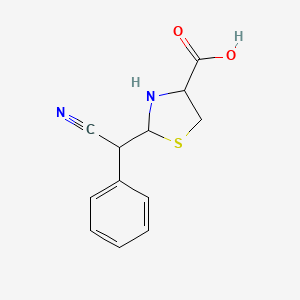
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
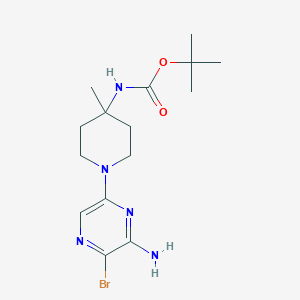
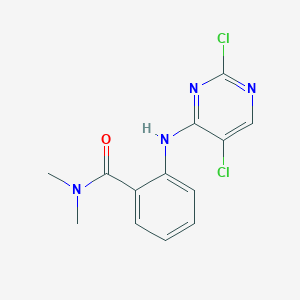
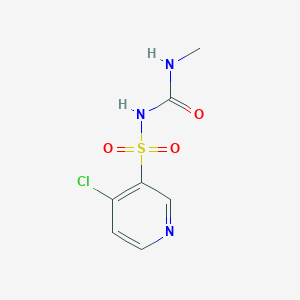
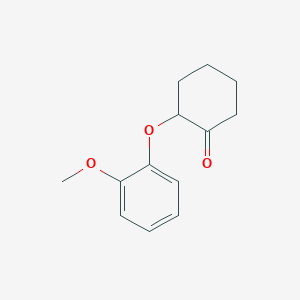

![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
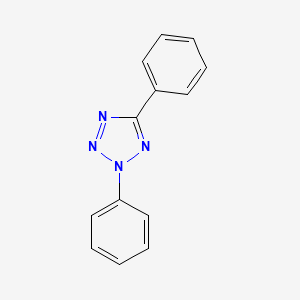
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)

